molecular formula C16H24N2O3S B285298 N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B285298
M. Wt: 324.4 g/mol
InChI Key: PAWGULTYWFZXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in the treatment of various medical conditions, including pain, addiction, and depression.

Mechanism of Action

MP-10 works by binding to μ-opioid receptors in the brain and spinal cord, which are responsible for the modulation of pain and addiction. By activating these receptors, MP-10 can produce analgesic and euphoric effects, as well as reduce withdrawal symptoms in opioid-dependent individuals. Additionally, MP-10 has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects, including analgesia, euphoria, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase heart rate and blood pressure, although these effects are relatively mild compared to other opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 is its high selectivity for μ-opioid receptors, which makes it a useful tool for studying the role of these receptors in pain and addiction. Additionally, MP-10 has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, one limitation of MP-10 is its potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MP-10. One area of interest is the development of new analogs with improved selectivity and reduced abuse potential. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential use in the treatment of various medical conditions. Finally, research is needed to explore the safety and efficacy of MP-10 in human subjects, which will be essential for its eventual clinical use.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-methylbenzylamine with 1-(propylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of thionyl chloride. The resulting product is then purified through column chromatography to obtain MP-10 in its pure form.

Scientific Research Applications

MP-10 has been widely studied for its potential use in the treatment of various medical conditions. It has been found to be a potent and selective μ-opioid receptor agonist, which makes it a promising candidate for the treatment of pain and addiction. Additionally, MP-10 has been shown to have antidepressant effects, which may make it a useful treatment for depression.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H24N2O3S/c1-3-12-22(20,21)18-10-8-14(9-11-18)16(19)17-15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H,17,19)

InChI Key

PAWGULTYWFZXBY-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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